[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride
Overview
Description
[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 201.7 g/mol . It is a hydrochloride salt form of [1-(2-ethoxyphenyl)ethyl]amine, which is an organic compound containing an ethoxy group attached to a phenyl ring and an ethylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-ethoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and crystallization techniques to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-ethoxyphenyl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include , , and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like , , and are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceutical intermediates and fine chemicals .
Biology:
- Investigated for its potential biological activity and pharmacological properties .
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential use in the development of therapeutic agents .
- Evaluated for its antimicrobial , anti-inflammatory , and analgesic properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials .
- Applied in the formulation of cosmetic products and personal care items .
Mechanism of Action
The mechanism of action of [1-(2-ethoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [1-(2-Methoxyphenyl)ethyl]amine hydrochloride
- [1-(2-Propoxyphenyl)ethyl]amine hydrochloride
- [1-(2-Butoxyphenyl)ethyl]amine hydrochloride
Comparison:
- [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is unique due to the presence of the ethoxy group , which can influence its chemical reactivity and biological activity .
- The methoxy , propoxy , and butoxy analogs have different alkoxy groups , which can lead to variations in their physical properties , solubility , and interaction with biological targets .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFPIKQCOGMNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648537 | |
Record name | 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135292-74-8 | |
Record name | 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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